Oxomemazine

説明

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

selective for M1 muscarinic receptors

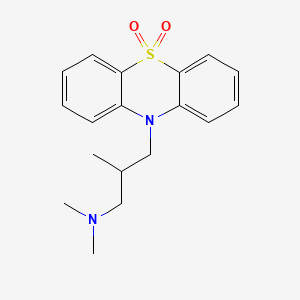

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)23(21,22)18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQPVLDZQVPLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023405 | |

| Record name | Oxomemazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3689-50-7, 174508-13-5, 174508-14-6 | |

| Record name | (±)-Oxomemazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3689-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxomemazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxomemazine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174508135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxomemazine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174508146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxomemazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxomemazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxomemazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOMEMAZINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q824SGH3RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXOMEMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305MB38V1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXOMEMAZINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GP9538P4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxomemazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Oxomemazine's Mechanism of Action on H1 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Oxomemazine and the Histamine H1 Receptor

This compound is a first-generation antihistamine belonging to the phenothiazine chemical class.[1][2][3] Its primary therapeutic action is mediated through its interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR) integral to allergic and inflammatory responses.[1][2] This guide delineates the molecular mechanisms underpinning this compound's effects on the H1 receptor, focusing on its binding characteristics, impact on downstream signaling pathways, and the experimental methodologies used for its characterization.

Competitive Antagonism

This compound functions as a competitive antagonist at the histamine H1 receptor. This means it binds reversibly to the same site as histamine, the endogenous agonist, without activating the receptor. By occupying the binding site, this compound prevents histamine from binding and initiating the intracellular signaling cascade that leads to allergic symptoms.

Inverse Agonism: A Deeper Insight

The histamine H1 receptor exhibits a degree of constitutive activity, meaning it can signal in the absence of an agonist. Many first-generation H1 antihistamines, including phenothiazines, are not merely neutral antagonists but are, in fact, inverse agonists. Inverse agonists bind to the inactive conformation of the H1 receptor, stabilizing it and thereby reducing the basal level of receptor signaling. This action further contributes to their therapeutic efficacy by suppressing histamine-independent inflammatory processes. While direct experimental evidence specifically for this compound's inverse agonism is not extensively documented in publicly available literature, its classification as a first-generation phenothiazine antihistamine strongly suggests this mechanism of action.

Quantitative Data: Binding Affinities

The binding affinity of a compound to its target receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. While specific Ki values for this compound at the histamine H1 receptor are not consistently reported in the surveyed literature, data on its affinity for other receptors, particularly muscarinic receptors, are available and highlight its broader pharmacological profile.

| Compound | Receptor | Ki (nM) | Ki (µM) | Source |

| This compound | Muscarinic M1 | 84 | 0.084 | |

| This compound | Muscarinic M2 | 1650 | 1.65 | |

| This compound | Histamine H1 | Not Available | Not Available |

Signaling Pathways

The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins. Activation of this pathway leads to a cascade of intracellular events culminating in the activation of the transcription factor NF-κB, a key regulator of inflammation.

Gq/11 Signaling Cascade

Upon histamine binding and activation, the H1 receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Modulation by this compound (Inverse Agonism)

As an inverse agonist, this compound binds to the inactive state of the H1 receptor, preventing both histamine-induced activation and the receptor's constitutive activity. This leads to a reduction in the production of IP3 and DAG, thereby dampening the downstream signaling cascade.

Impact on NF-κB Activation

The signaling events originating from H1 receptor activation converge on the activation of the transcription factor NF-κB. By inhibiting the Gq/11 pathway, this compound reduces the activity of NF-κB. This inhibitory action on NF-κB is a key component of the anti-inflammatory effects of H1 antihistamines, as it leads to decreased expression of pro-inflammatory cytokines, chemokines, and cell adhesion molecules.

Experimental Protocols

The characterization of compounds like this compound involves a suite of in vitro assays to determine their binding affinity and functional activity at the H1 receptor. Below are representative protocols for key experiments.

H1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably or transiently expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Mepyramine (a commonly used H1 receptor antagonist).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-mepyramine (at a concentration near its Kd), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plate at 25°C for 2-4 hours to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assay: NF-κB Reporter Gene Assay

This assay measures the ability of a compound to inhibit the activation of NF-κB downstream of H1 receptor activation.

Materials:

-

Cell Line: A human cell line (e.g., HEK293) co-expressing the histamine H1 receptor and an NF-κB-driven reporter gene (e.g., luciferase).

-

Test Compound: this compound.

-

Agonist: Histamine.

-

Cell Culture Medium.

-

Luciferase Assay Reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-incubation: Treat the cells with varying concentrations of this compound for a defined period (e.g., 1 hour).

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of histamine (typically the EC80) to activate the H1 receptor and the NF-κB pathway.

-

Incubation: Incubate the cells for a further period (e.g., 6-24 hours) to allow for reporter gene expression.

-

Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The reduction in luminescence in the presence of this compound indicates inhibition of NF-κB activation. The IC50 value for this inhibition can be calculated.

Conclusion

This compound exerts its therapeutic effects on the histamine H1 receptor through a dual mechanism of competitive antagonism and likely inverse agonism. By binding to the H1 receptor, it blocks the actions of histamine and reduces the receptor's basal signaling activity. This leads to the attenuation of the Gq/11-PLC signaling cascade and a subsequent reduction in the activation of the pro-inflammatory transcription factor NF-κB. A thorough understanding of these molecular interactions, supported by quantitative binding data and functional assays, is paramount for the rational design and development of novel H1 receptor-targeted therapeutics. Further studies to specifically quantify the H1 receptor binding affinity and definitively demonstrate the inverse agonist properties of this compound would provide a more complete pharmacological profile of this compound.

References

The Pharmacological Profile of Oxomemazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxomemazine hydrochloride is a first-generation antihistamine of the phenothiazine class, characterized by a multi-receptor antagonist profile. It exhibits potent antagonism at the histamine H1 receptor and selective antagonism at the muscarinic M1 receptor.[1] These primary pharmacological actions underpin its clinical use in the symptomatic treatment of allergic conditions and cough.[2] Its activity also extends to other receptor systems, contributing to its sedative and anticholinergic side effect profile.[3] This document provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its mechanism of action, pharmacodynamics, and available pharmacokinetic data. It summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a technical resource for the scientific community.

Introduction

This compound is a phenothiazine derivative with established antihistaminic and anticholinergic properties.[4] As a first-generation H1 antagonist, it readily crosses the blood-brain barrier, leading to sedative effects.[5] Its chemical structure features a chiral center, meaning it exists as (R)- and (S)-enantiomers. This guide delineates the core pharmacological characteristics of the hydrochloride salt of this compound.

Mechanism of Action

The therapeutic effects of this compound hydrochloride are primarily attributable to its antagonist activity at two key receptor types:

-

Histamine H1 Receptor: this compound acts as a competitive antagonist at the H1 receptor, thereby inhibiting the action of histamine. This blockade mitigates the classic symptoms of allergic reactions, such as increased vascular permeability, pruritus, and bronchoconstriction.

-

Muscarinic M1 Receptor: The compound is a selective antagonist of the M1 muscarinic acetylcholine receptor. This anticholinergic activity contributes to the reduction of mucus secretion in the respiratory tract, which is beneficial in treating cough and rhinitis.

Additionally, this compound is reported to have antiserotoninergic and adrenolytic effects, which may contribute to its overall pharmacological profile and side effects.

Pharmacodynamics

The pharmacodynamic properties of this compound have been characterized through a variety of in vitro and in vivo studies.

Receptor Binding Affinity

In vitro receptor binding studies using rat cerebral microsomes have quantified the affinity of this compound for muscarinic receptor subtypes. These studies highlight its selectivity for the M1 receptor over other subtypes.

| Receptor Subtype | Ligand | Ki (nM) | Source |

| Muscarinic M1 | This compound | 84 | |

| Muscarinic M2 | This compound | 1650 | |

| Muscarinic M3 | This compound | ~840 (10-fold lower affinity than M1) |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Note: While this compound's primary antihistaminic effect is through H1 receptor antagonism, specific Ki values for this interaction are not consistently reported in the available literature.

In Vivo Efficacy

The potent antihistaminic activity of this compound has been demonstrated in animal models.

| Animal Model | Condition | Dosage | Effect | Source |

| Guinea Pig | Anaphylactic Microshock | 5-10 µg/kg (intramuscular) | Protective against anaphylactic reaction |

Signaling Pathways

This compound exerts its antagonist effects by blocking the canonical signaling pathways associated with H1 and M1 receptors, both of which are Gq/11 protein-coupled receptors.

Histamine H1 Receptor Antagonism

Histamine binding to the H1 receptor activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade leads to various cellular responses, including smooth muscle contraction and increased vascular permeability. This compound blocks the initial step of this pathway by preventing histamine from binding to the receptor.

Figure 1. Histamine H1 Receptor Antagonism by this compound.

Muscarinic M1 Receptor Antagonism

Similar to the H1 receptor, the M1 receptor is coupled to the Gq/11 pathway. Acetylcholine binding initiates the same PLC-mediated cascade, leading to increased intracellular calcium and PKC activation. In the respiratory tract, this signaling contributes to mucus secretion. This compound's antagonism at the M1 receptor inhibits this pathway, resulting in its anticholinergic, drying effect.

Figure 2. Muscarinic M1 Receptor Antagonism by this compound.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is limited in the published literature. General characteristics of phenothiazine antihistamines include average bioavailability and intense metabolism, leading to the formation of numerous metabolites.

A study investigating the stereoselective pharmacokinetics of this compound enantiomers was conducted in rabbit plasma using ultra-fast liquid chromatography. However, specific pharmacokinetic parameters such as Cmax, Tmax, and half-life were not detailed in the available abstract. The study did conclude that the stereospecific distribution of the enantiomers does not change significantly.

| Parameter | Value | Species | Notes |

| Bioavailability | Average (General for phenothiazines) | General | |

| Metabolism | Intense, numerous metabolites (General for phenothiazines) | General | |

| Half-life | Variable, often prolonged (General for phenothiazines) | General | |

| Stereoselective Distribution | No significant difference between enantiomers | Rabbit |

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments that generated the above data for this compound are not fully available. However, the following sections describe the general methodologies for the key assays used to characterize compounds like this compound.

Receptor Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a test compound.

Figure 3. General Workflow for a Competitive Radioligand Binding Assay.

-

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cell membranes containing the receptor. A non-radiolabeled test compound (e.g., this compound) is added in increasing concentrations to compete with the radioligand for binding.

-

Procedure:

-

Membrane Preparation: Cell membranes from a cell line overexpressing the target receptor are isolated.

-

Incubation: Membranes are incubated in a buffer solution with the radioligand and the test compound.

-

Separation: The mixture is filtered to separate the membranes (with bound ligand) from the solution (with free ligand).

-

Quantification: The amount of radioactivity on the filter is measured.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then converted to the inhibition constant (Ki).

-

Anaphylactic Shock Model in Guinea Pigs (General Protocol)

This in vivo model assesses the ability of an antihistamine to protect against a systemic allergic reaction.

-

Principle: Guinea pigs are sensitized to an antigen (e.g., ovalbumin). A subsequent challenge with the same antigen induces anaphylactic shock, a severe, histamine-mediated allergic reaction. The ability of a pre-administered antihistamine to prevent or mitigate the symptoms of shock is evaluated.

-

Procedure:

-

Sensitization: Guinea pigs are injected with an antigen to induce an immune response and produce antibodies.

-

Treatment: After a period for sensitization to develop, animals are treated with the test compound (this compound) or a vehicle control.

-

Antigen Challenge: The animals are subsequently challenged with a high dose of the antigen, typically intravenously.

-

Observation: Animals are observed for symptoms of anaphylactic shock (e.g., bronchoconstriction, collapse) and survival time. The protective effect of the test compound is quantified by its ability to prevent these symptoms.

-

Drug Interactions and Adverse Effects

As a first-generation antihistamine with anticholinergic properties, this compound has a well-defined profile of potential drug interactions and adverse effects.

Drug Interactions

| Interacting Drug Class | Potential Effect | Mechanism |

| CNS Depressants (e.g., alcohol, benzodiazepines, opioids) | Additive sedative effects, impaired coordination | Potentiation of CNS depression |

| Anticholinergic Drugs (e.g., tricyclic antidepressants, some antiparkinsonian agents) | Increased risk of anticholinergic side effects (dry mouth, blurred vision, urinary retention) | Additive anticholinergic activity |

| Antihypertensive Drugs | May enhance hypotensive effects | Potential for adrenolytic effects |

Adverse Effects

The most common adverse effects are related to its primary pharmacological activities.

| System | Adverse Effect |

| Central Nervous System | Sedation, drowsiness, somnolence, headache, vertigo, muscular hypotonia, orofacial dyskinesia |

| Anticholinergic | Dry mouth, constipation, urinary retention |

| Dermatologic | Rash, photosensitivity |

| Endocrine | Gynaecomastia |

Conclusion

This compound hydrochloride is a potent antagonist of histamine H1 and muscarinic M1 receptors. Its pharmacological profile is defined by these activities, which confer its therapeutic utility in allergic conditions and cough, but also account for its characteristic sedative and anticholinergic side effects. While quantitative data on its binding affinity for muscarinic receptors are available, further research is needed to fully characterize its affinity for the H1 receptor and to establish a comprehensive pharmacokinetic profile in humans. This technical guide provides a consolidated overview of the current knowledge to support further research and development in this area.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Oxomemazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxomemazine is a first-generation phenothiazine derivative with potent antihistaminic and anticholinergic properties.[1][2] It is primarily recognized for its efficacy in treating allergic conditions and cough.[2][3] As a member of the phenothiazine class, its biological activity is intrinsically linked to its distinct three-dimensional molecular structure.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on the key structural features that govern its interaction with biological targets. The information presented herein is intended to support researchers, scientists, and drug development professionals in the design of novel and more selective therapeutic agents.

Core Structure of this compound

This compound possesses a tricyclic phenothiazine core, a foundational scaffold for many centrally acting drugs. The phenothiazine nucleus is not planar but adopts a folded or "butterfly" conformation, which is a critical determinant of its pharmacological activity. Attached to the nitrogen atom (N-10) of the phenothiazine ring is a characteristic amino alkyl side chain. This compound's chemical name is 3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-receptor antagonist profile, primarily targeting histamine H1 receptors and muscarinic M1 receptors.

-

Histamine H1 Receptor Antagonism: As a potent H1 antagonist, this compound competitively inhibits the action of histamine at H1 receptors. This blockade mitigates the classic symptoms of allergic reactions, such as itching and swelling, by preventing the downstream inflammatory cascade initiated by histamine.

-

Muscarinic M1 Receptor Antagonism: this compound also demonstrates significant anticholinergic activity through its selective antagonism of muscarinic M1 receptors. This action is responsible for its ability to reduce mucus secretion in the respiratory tract, providing relief from symptoms like a runny nose.

-

Central Nervous System Effects: Being a first-generation antihistamine, this compound readily crosses the blood-brain barrier, leading to sedative effects due to its action on central H1 receptors. Its antitussive (cough-suppressing) action is believed to be mediated through its influence on the cough reflex pathway in the brainstem.

Structure-Activity Relationship (SAR) Studies

While comprehensive SAR studies specifically on a wide range of this compound analogs are not extensively published, a wealth of information on the broader class of phenothiazine antihistamines allows for the extrapolation of key SAR principles. The primary determinants of activity are the phenothiazine nucleus, the nature of the substituent at the C-2 position, and the composition of the amino alkyl side chain at the N-10 position.

The Phenothiazine Nucleus

The tricyclic phenothiazine core is essential for the antihistaminic activity of this class of drugs. Modifications to this nucleus can significantly impact potency and selectivity.

-

Ring Substitution: Substitution on the phenothiazine ring, particularly at the C-2 position, plays a crucial role in modulating pharmacological activity. Electron-withdrawing groups at this position are known to influence the potency of phenothiazine derivatives, although this is more extensively studied in the context of their antipsychotic effects.

-

Oxidation of the Sulfur Atom: The presence of a sulfone group (S,S-dioxide) in this compound is a distinguishing feature. Oxidation of the sulfur atom in the phenothiazine ring generally decreases antipsychotic activity.

The N-10 Aminoalkyl Side Chain

The nature of the side chain at the N-10 position is a critical determinant of antihistaminic activity and receptor selectivity.

-

Chain Length: A two or three-carbon chain separating the phenothiazine nitrogen from the terminal amino group is generally optimal for H1-antihistaminic activity.

-

Branching: Branching on the alkyl chain can influence potency. For instance, the presence of a methyl group at the beta-position of the side chain, as seen in promethazine, can enhance activity.

-

Terminal Amino Group: A tertiary amino group is a common feature among potent phenothiazine antihistamines. The nature of the substituents on this nitrogen can affect both potency and selectivity. In this compound, the dimethylamino group is present.

The following table summarizes the general qualitative SAR for phenothiazine antihistamines, which can be applied to understand the structural features of this compound.

| Structural Feature | Modification | Effect on H1-Antihistaminic Activity |

| Phenothiazine Nucleus | Substitution at C-2 | Can modulate potency |

| Oxidation of Sulfur | Can influence overall pharmacological profile | |

| N-10 Side Chain | Chain Length | 2-3 carbons optimal |

| Branching | Can enhance potency (e.g., β-methylation) | |

| Terminal Amino Group | Tertiary amine generally preferred for high potency |

Quantitative Data

Quantitative data on the binding affinity of this compound for its primary targets is crucial for understanding its potency. The following table summarizes the available data.

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| This compound | Muscarinic M1 | Radioligand Binding | Ki | 84 nM | |

| This compound | Muscarinic M2 | Radioligand Binding | Ki | 1.65 µM |

Ki (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The determination of the binding affinity of compounds like this compound to their target receptors is typically performed using radioligand binding assays. Below are generalized protocols for histamine H1 and muscarinic M1 receptor binding assays.

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane preparation from cells expressing the human histamine H1 receptor.

-

Radioligand: [3H]-mepyramine.

-

Test compound (e.g., this compound).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

Procedure:

-

Incubation: In a reaction tube, combine the membrane preparation, [3H]-mepyramine, and varying concentrations of the test compound. Include a control for non-specific binding using a high concentration of an unlabeled H1 antagonist.

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Muscarinic M1 Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the muscarinic M1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane preparation from cells expressing the human muscarinic M1 receptor.

-

Radioligand: [3H]-pirenzepine or [3H]-N-methylscopolamine.

-

Test compound (e.g., this compound).

-

Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation cocktail.

Procedure:

-

Incubation: Combine the membrane preparation, radioligand, and varying concentrations of the test compound in a reaction vessel. A known muscarinic antagonist is used to determine non-specific binding.

-

Equilibration: Incubate the mixture to allow for equilibrium to be reached.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Washing: Wash the filters with cold wash buffer.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 and subsequently the Ki value from the competition binding curve.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

Caption: this compound antagonizes the histamine H1 receptor signaling pathway.

Caption: this compound antagonizes the muscarinic M1 receptor signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for a competitive radioligand binding assay.

Caption: A generalized workflow for a competitive radioligand binding assay.

Conclusion

The structure-activity relationship of this compound, as inferred from studies on phenothiazine antihistamines, highlights the critical roles of the tricyclic core, the N-10 aminoalkyl side chain, and ring substitutions in determining its pharmacological profile. Its dual antagonism of histamine H1 and muscarinic M1 receptors accounts for its therapeutic efficacy in allergic conditions and as an antitussive. While quantitative SAR data on a broad series of this compound analogs is limited in the public domain, the established principles provide a solid foundation for the rational design of new derivatives with improved potency and selectivity. Further research involving the synthesis and biological evaluation of novel this compound analogs would be invaluable in refining our understanding of its SAR and in the development of next-generation therapeutics.

References

- 1. Synthesis and structure-activity relationships of phenothiazine carboxylic acids having pyrimidine-dione as novel histamine H(1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antinociception activity of new substituted phenothiazines and ethylenediamines as antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacy180.com [pharmacy180.com]

An In-Depth Technical Guide to the Synthesis and Purification of Oxomemazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification methods for Oxomemazine, a phenothiazine-based histamine H1-receptor antagonist. The document details a well-established two-step synthetic pathway, including N-alkylation of phenothiazine and subsequent oxidation. It offers detailed experimental protocols, insights into purification techniques such as recrystallization, and methods for purity analysis. Furthermore, this guide presents the signaling pathway of this compound's mechanism of action and a summary of the quantitative data associated with its synthesis.

Introduction

This compound is a first-generation antihistamine with additional anticholinergic and sedative properties, primarily used in the treatment of cough and allergic conditions.[1][2] It functions by blocking the action of histamine at the H1 receptor.[1] Understanding the synthesis and purification of this compound is crucial for researchers and professionals involved in drug development and manufacturing. This guide aims to provide a detailed technical overview of the established methods for producing high-purity this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the N-alkylation of phenothiazine, followed by the oxidation of the resulting intermediate.

Step 1: N-Alkylation of Phenothiazine to Synthesize 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane

The first step involves the reaction of phenothiazine with 3-dimethylamino-2-methylpropyl chloride in the presence of a strong base, such as sodium amide or a solid alkali metal hydroxide, to yield the intermediate compound, 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane.[3][4]

Experimental Protocol:

A detailed experimental protocol for a similar N-alkylation of a phenothiazine derivative is described in Russian patent RU2233274C1, which can be adapted for this synthesis.

-

Reagents:

-

Phenothiazine

-

3-dimethylamino-2-methylpropyl chloride

-

Sodium amide (NaNH₂) or solid sodium hydroxide (NaOH)

-

Anhydrous xylene or another suitable inert solvent

-

Phase-transfer catalyst (e.g., 18-crown-6 ether) if using solid hydroxide

-

-

Procedure:

-

To a stirred suspension of sodium amide in anhydrous xylene under an inert atmosphere, add phenothiazine portion-wise at a controlled temperature.

-

Heat the mixture to reflux for a specified period to ensure the formation of the sodium salt of phenothiazine.

-

Cool the reaction mixture and add a solution of 3-dimethylamino-2-methylpropyl chloride in anhydrous xylene dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, monitoring by a suitable technique like Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and perform an aqueous work-up. Quench the reaction with water, separate the organic layer, and wash it with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane.

-

Step 2: Oxidation of 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane to this compound

The second step involves the oxidation of the sulfur atom in the phenothiazine ring of the intermediate to a sulfoxide, yielding this compound. Hydrogen peroxide in acetic acid is a commonly used oxidizing agent for this transformation.

Experimental Protocol:

-

Reagents:

-

3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane

-

Glacial acetic acid

-

Hydrogen peroxide (30-38% solution)

-

Sulfuric acid (catalytic amount)

-

-

Procedure:

-

Dissolve the intermediate, 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane (11.9 g), in glacial acetic acid (120 cc).

-

Add a catalytic amount of pure sulfuric acid (0.5 cc).

-

Slowly add a mixture of glacial acetic acid (10 cc) and hydrogen peroxide (8.5 cc of a 38 g/100 cc solution) over approximately 20 minutes, monitoring the temperature, which may rise from 25°C to 35°C.

-

Heat the reaction mixture to 60°C and maintain for 18 hours.

-

Cool the mixture and add water (150 cc).

-

With cooling, basify the mixture with aqueous sodium hydroxide (220 cc, d = 1.33).

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 100 cc).

-

Combine the organic extracts, dry over an anhydrous drying agent, and evaporate the solvent to yield crude this compound.

-

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a common and effective method for this purpose.

Recrystallization Protocol:

-

Solvent Selection: The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For the intermediate, 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane, heptane is a suitable solvent. For this compound hydrochloride, a mixture of ethanol and isopropanol is used.

-

General Procedure:

-

Dissolve the crude product in a minimal amount of the appropriate hot solvent or solvent mixture to form a saturated solution.

-

If colored impurities are present, they can be removed by treating the hot solution with activated charcoal followed by hot gravity filtration.

-

Allow the hot, clear solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Quantitative Data

The following table summarizes the available quantitative data related to the synthesis of this compound. It is important to note that yields can vary based on the specific reaction conditions and scale.

| Step | Product | Starting Material | Yield | Melting Point (°C) | Reference |

| N-Alkylation (similar compound) | 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine | 2-methoxyphenothiazine | 92% | 102-103 | |

| Oxidation and Recrystallization | 3-(9,9-dioxy-10-phenthiazinyl)-2-methyl-1-dimethylaminopropane | 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane | 78 g (from 11.9 g of intermediate) | 115 | |

| Hydrochloride Salt Formation | This compound Hydrochloride | 3-(9,9-dioxy-10-phenthiazinyl)-2-methyl-1-dimethylaminopropane | - | 250 |

Purity Analysis

The purity of the synthesized this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are commonly employed for this purpose.

-

HPLC: A reversed-phase HPLC method can be developed and validated to determine the purity of this compound and to quantify any impurities.

-

TLC: TLC can be used for rapid monitoring of the reaction progress and for a qualitative assessment of purity.

Visualization of Synthesis and Mechanism of Action

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Mechanism of Action: Histamine H1 Receptor Signaling Pathway

This compound exerts its antihistaminic effects by acting as an antagonist at the histamine H1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq alpha subunit.

Conclusion

This technical guide has outlined the key methodologies for the synthesis and purification of this compound. The described two-step synthesis, involving N-alkylation and oxidation, is a robust and well-documented approach. Adherence to detailed experimental protocols and effective purification techniques, such as recrystallization, are paramount for obtaining high-purity this compound suitable for research and pharmaceutical applications. Further optimization of reaction conditions and purification methods may lead to improved yields and purity profiles.

References

- 1. US20170020873A1 - Pharmaceutical compositions - Google Patents [patents.google.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 3689-50-7 [chemicalbook.com]

- 4. RU2233274C1 - Method for preparing 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of Oxomemazine for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of oxomemazine, a phenothiazine derivative with antihistaminic and anticholinergic activities. The information presented herein is intended to support research and development activities by providing essential data on its chemical identity, physical characteristics, and biological interactions.

Chemical and Physical Properties

This compound is a chiral compound belonging to the phenothiazine class of molecules.[1] Its chemical structure and fundamental properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 3-(5,5-Dioxido-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | [2] |

| Chemical Formula | C₁₈H₂₂N₂O₂S | [3][4] |

| Molecular Weight | 330.44 g/mol | [3] |

| CAS Number | 3689-50-7 | |

| Appearance | White to off-white solid |

Physicochemical Data

The following tables provide quantitative data on the key physicochemical parameters of this compound and its hydrochloride salt. These properties are critical for understanding its behavior in various experimental and physiological conditions.

Table 2.1: Thermal Properties

| Property | Value | Notes | Reference(s) |

| Melting Point (Base) | 115 °C | Experimental value | |

| Melting Point (HCl Salt) | 250 °C | Experimental value | |

| Boiling Point | 492.4 ± 34.0 °C | Predicted value |

Table 2.2: Acidity and Lipophilicity

| Property | Value | Method | Reference(s) |

| pKa (Strongest Basic) | 8.02 | Chemaxon (Predicted) | |

| pKa | 9.31 ± 0.28 | Predicted | |

| logP | 2.81 | ALOGPS (Predicted) | |

| logP | 3.18 | Chemaxon (Predicted) |

Note: Discrepancies in pKa values are noted, with one being a predicted value from a specific software and the other a more general predicted value. Experimental verification is recommended for precise applications.

Table 2.3: Solubility

| Property | Value | Solvent(s) | Reference(s) |

| Water Solubility | 0.0856 mg/mL | - | |

| Solubility | Soluble | Chloroform, Water | |

| Solubility | ≥33 mg/mL | DMSO | |

| Solubility | Sparingly soluble | Water |

Crystal Structure

Experimental Protocols

Detailed experimental protocols for determining key physicochemical parameters are outlined below. These are generalized methods and may require optimization for this compound.

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the analyte with a standardized acid or base, monitoring the pH change to determine the dissociation constant.

Materials and Equipment:

-

Potentiometer with a pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Nitrogen gas source

-

This compound sample

Procedure:

-

Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a ~1 mM solution of this compound in a suitable solvent (e.g., water or a co-solvent if solubility is low). To maintain a constant ionic strength, add KCl to a final concentration of 0.15 M.

-

Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide.

-

Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the pH electrode in the solution.

-

For a basic compound like this compound, titrate with standardized 0.1 M HCl. Add the titrant in small increments.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve. Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV) or the peak of the second derivative plot (Δ²pH/ΔV²) corresponds to the equivalence point, from which the pKa can be calculated. Perform at least three replicate titrations.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between two immiscible phases, typically n-octanol and water.

Materials and Equipment:

-

Separatory funnels or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

-

This compound sample

Procedure:

-

Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water (or buffer of a specific pH for logD determination) by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the phase in which it is more soluble.

-

Partitioning: Add a known volume of the n-octanol-saturated aqueous phase and the water-saturated n-octanol phase to a separatory funnel or vial. Add a small volume of the this compound stock solution. The final concentration should be within the linear range of the analytical method.

-

Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 1-2 hours).

-

Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to ensure clear separation.

-

Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of this compound in both the aqueous (C_w) and n-octanol (C_o) phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = C_o / C_w. The logP is the logarithm of this value: logP = log(P).

-

Perform the experiment in triplicate.

Signaling Pathways

This compound exerts its therapeutic effects primarily through the antagonism of histamine H1 receptors and muscarinic M1 receptors.

Histamine H1 Receptor Antagonism

This compound is a first-generation H1-antihistamine. It competitively blocks the action of histamine at the H1 receptor, thereby attenuating the inflammatory response associated with allergic conditions. This blockade interferes with the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways, leading to a reduction in the activity of the NF-κB immune response transcription factor. This, in turn, decreases the expression of pro-inflammatory cytokines and cell adhesion molecules.

Muscarinic M1 Receptor Antagonism

This compound is also a selective antagonist of the muscarinic M1 receptor. This anticholinergic activity contributes to its therapeutic effects, such as reducing mucus secretion in the respiratory tract. The M1 receptor is a Gq-protein coupled receptor that, upon activation by acetylcholine, initiates a signaling cascade similar to the H1 receptor, involving PLC, IP3, and DAG.

References

Oxomemazine metabolism and potential metabolites in vitro

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxomemazine, a phenothiazine derivative with antihistaminic and anticholinergic properties, is subject to metabolic biotransformation, a critical factor in determining its pharmacokinetic profile and potential for drug-drug interactions. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific studies on the in vitro metabolism of this compound. Much of the current understanding is extrapolated from research on other structurally related phenothiazine compounds. This guide synthesizes the available information on phenothiazine metabolism to propose the likely metabolic fate of this compound in vitro, details relevant experimental protocols, and provides visual representations of these processes.

Introduction to Phenothiazine Metabolism

Phenothiazines are a class of drugs known to undergo extensive metabolism, primarily in the liver. The biotransformation of these compounds is largely mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of a variety of metabolites. Common metabolic pathways for phenothiazines include:

-

S-oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, forming sulfoxide and sulfone metabolites.

-

N-demethylation: The removal of methyl groups from the side chain is a frequent metabolic step.

-

Hydroxylation: The addition of hydroxyl groups to the aromatic rings can occur.

-

Glucuronidation: Hydroxylated metabolites can undergo conjugation with glucuronic acid, increasing their water solubility and facilitating excretion.

Given the structural similarities, it is highly probable that this compound undergoes metabolism through these established pathways.

Postulated In Vitro Metabolic Pathways of this compound

Based on the metabolism of analogous phenothiazines such as promazine, perazine, and chlorpromazine, the primary in vitro metabolic pathways for this compound are likely to be N-demethylation of the dimethylamino group and oxidation of the sulfur atom in the phenothiazine ring.

Key Metabolites

The anticipated primary and secondary metabolites of this compound are detailed in the table below.

| Metabolite | Metabolic Reaction | Enzymes Potentially Involved | Notes |

| N-desmethyl-oxomemazine | N-demethylation | CYP1A2, CYP2C19, CYP3A4 | A common pathway for many phenothiazines. |

| This compound S-oxide | S-oxidation | CYP1A2, CYP3A4 | A major metabolic route for phenothiazine derivatives. |

| N-desmethyl-oxomemazine S-oxide | N-demethylation and S-oxidation | CYP1A2, CYP2C19, CYP3A4 | A secondary metabolite formed from either primary metabolite. |

| Hydroxylated Metabolites | Aromatic Hydroxylation | CYP2D6, CYP1A2 | Hydroxylation can occur at various positions on the phenothiazine ring. |

| Glucuronide Conjugates | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Conjugation of hydroxylated metabolites. |

Involved Enzyme Systems

Studies on other phenothiazines indicate that several CYP isoforms are involved in their metabolism. The primary enzymes anticipated to metabolize this compound are:

-

CYP1A2: Often involved in both N-demethylation and S-oxidation of phenothiazines.

-

CYP3A4: A versatile enzyme known to contribute to the metabolism of a wide range of drugs, including phenothiazines.

-

CYP2C19: Plays a significant role in the N-demethylation of some phenothiazine compounds.

-

CYP2D6: While less consistently implicated, it can contribute to the hydroxylation of the phenothiazine ring.

Experimental Protocols for In Vitro Metabolism Studies

The following is a generalized protocol for investigating the in vitro metabolism of this compound, based on standard methodologies used for other phenothiazines.

Incubation with Human Liver Microsomes

-

Objective: To identify metabolites formed by CYP enzymes.

-

Materials:

-

Human liver microsomes (HLMs)

-

This compound

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

-

Procedure:

-

Pre-warm a solution of HLMs in phosphate buffer at 37°C.

-

Add this compound to the HLM solution and pre-incubate for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the parent drug and metabolites using LC-MS/MS.

-

Incubation with Hepatocytes

-

Objective: To investigate both Phase I and Phase II metabolism in a more complete cellular system.

-

Materials:

-

Cryopreserved or fresh human hepatocytes

-

Hepatocyte culture medium

-

This compound

-

-

Procedure:

-

Thaw and plate hepatocytes according to the supplier's instructions.

-

Allow cells to attach and recover.

-

Replace the medium with fresh medium containing this compound at various concentrations.

-

Incubate at 37°C in a humidified incubator with 5% CO2 for a specified time course.

-

Collect aliquots of the medium at different time points.

-

Terminate the reaction and prepare samples for LC-MS/MS analysis as described above.

-

Recombinant CYP Isoform Phenotyping

-

Objective: To identify the specific CYP enzymes responsible for this compound metabolism.

-

Procedure:

-

Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) in the presence of an NADPH regenerating system.

-

Analyze the formation of metabolites to determine the contribution of each isozyme.

-

Visualizations

Postulated Metabolic Pathway of this compound

Caption: Postulated in vitro metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Analysis

Caption: General workflow for in vitro drug metabolism studies.

Conclusion

While direct experimental data on the in vitro metabolism of this compound is lacking, a robust understanding can be inferred from the well-established metabolic pathways of other phenothiazine derivatives. The primary routes of biotransformation are anticipated to be N-demethylation and S-oxidation, mediated by key CYP450 enzymes. Further research employing the standardized protocols outlined in this guide is necessary to definitively characterize the metabolic profile of this compound, which will be crucial for optimizing its therapeutic use and ensuring patient safety.

An In-depth Technical Guide to Oxomemazine Receptor Binding Affinity Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding profile of Oxomemazine, a phenothiazine derivative with potent antihistaminic and anticholinergic properties. The document details its affinity for various neurotransmitter receptors, outlines standard experimental protocols for receptor binding assays, and illustrates the key signaling pathways involved. This information is intended to support research and drug development efforts by providing a detailed understanding of this compound's pharmacological interactions.

This compound Receptor Binding Affinity Profile

This compound's therapeutic effects and side-effect profile are dictated by its interaction with a range of receptors. As a first-generation antihistamine, its primary target is the histamine H₁ receptor.[1][2] Additionally, its phenothiazine structure confers affinity for other receptor systems, notably muscarinic acetylcholine receptors.[1][2][3] The following table summarizes the available quantitative data on this compound's receptor binding affinities.

Data Presentation: this compound Receptor Binding Affinities

| Receptor Subtype | Kᵢ (nM) | Test System | Radioligand | Reference |

| Muscarinic M₁ | 84 | Rat cerebral microsomes | [³H]QNB | |

| Muscarinic M₂ | 1650 | Rat cerebral microsomes | [³H]QNB | |

| Muscarinic M₃ | ~840¹ | Rat cerebral microsomes | [³H]QNB | |

| Histamine H₁ | Data not available² | - | - | - |

| Dopamine D₂ | Data not available³ | - | - | - |

| Serotonin 5-HT₂ₐ | Data not available³ | - | - | - |

| Adrenergic α₁ | Data not available³ | - | - | - |

¹Value is estimated based on the finding that this compound has a 10-fold higher affinity for M₁ receptors than for M₃ receptors. ²While this compound is a potent histamine H₁ receptor antagonist, a specific Kᵢ value from publicly available literature could not be identified. ³As a phenothiazine derivative, this compound is expected to interact with dopaminergic, serotonergic, and adrenergic receptors. However, specific quantitative binding data (Kᵢ) for these receptors are not readily available in the surveyed literature.

Signaling Pathways

This compound's primary antagonistic actions at the histamine H₁ and muscarinic M₁ receptors interrupt their respective signaling cascades. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple through the Gαq subunit to activate the phospholipase C pathway.

Histamine H₁ Receptor Signaling Pathway

Caption: Antagonism of the Histamine H₁ Receptor Signaling Pathway by this compound.

Muscarinic M₁ Receptor Signaling Pathway

Caption: Antagonism of the Muscarinic M₁ Receptor Signaling Pathway by this compound.

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinity (Kᵢ) is typically achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor. The following sections provide generalized protocols for filtration-based binding assays for the histamine H₁ and muscarinic M₁ receptors.

Experimental Workflow: Filtration-Based Radioligand Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

A. Histamine H₁ Receptor Binding Assay Protocol

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the histamine H₁ receptor.

-

Materials:

-

Receptor Source: Membranes from cells stably expressing the human histamine H₁ receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Mepyramine (a selective H₁ antagonist).

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of an unlabeled H₁ antagonist (e.g., Mianserin or Diphenhydramine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.

-

Scintillation Counter and Cocktail.

-

-

Procedure:

-

In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-Mepyramine (typically at or below its Kₔ), and varying concentrations of this compound.

-

For total binding wells, add vehicle instead of this compound. For non-specific binding wells, add the high concentration of the unlabeled antagonist.

-

Initiate the binding reaction by adding the receptor membrane preparation to each well.

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand.

-

B. Muscarinic M₁ Receptor Binding Assay Protocol

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the muscarinic M₁ receptor.

-

Materials:

-

Receptor Source: Membranes from cells expressing the human muscarinic M₁ receptor or tissue homogenates rich in M₁ receptors (e.g., rat cerebral cortex).

-

Radioligand: [³H]-Pirenzepine or [³H]-N-methylscopolamine ([³H]-NMS) (selective muscarinic antagonists).

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of an unlabeled muscarinic antagonist (e.g., Atropine).

-

Assay Buffer: Phosphate-buffered saline (PBS) pH 7.4 or 20 mM HEPES with 100 mM NaCl and 10 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer or 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus and Scintillation Counter.

-

-

Procedure:

-

The procedure is analogous to the H₁ receptor binding assay. Combine assay buffer, a fixed concentration of the muscarinic radioligand, and varying concentrations of this compound in a 96-well plate.

-

Include wells for total binding (vehicle) and non-specific binding (e.g., Atropine).

-

Add the receptor membrane preparation to start the reaction.

-

Incubate at a controlled temperature (e.g., 27-30°C) to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the assay by rapid filtration and wash the filters with ice-cold wash buffer.

-

Measure the bound radioactivity by scintillation counting.

-

-

Data Analysis:

-

Follow the same data analysis steps as described for the histamine H₁ receptor assay to determine the IC₅₀ and subsequently calculate the Kᵢ for this compound at the muscarinic M₁ receptor using the Cheng-Prusoff equation.

-

Conclusion

This guide provides a detailed overview of the receptor binding characteristics of this compound, with a focus on its high affinity for muscarinic M₁ and M₂ receptors. While its potent antagonism at the histamine H₁ receptor is a cornerstone of its clinical use, a precise Kᵢ value remains to be publicly documented. Similarly, its affinity for dopaminergic, serotonergic, and adrenergic receptors, which is expected based on its phenothiazine class, requires further quantitative investigation. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers to further explore the pharmacology of this compound and develop novel therapeutic applications.

References

Methodological & Application

Development of a Stability-Indicating HPLC Method for the Determination of Oxomemazine

Application Note

Abstract

This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Oxomemazine in bulk drug and pharmaceutical formulations. The chromatographic separation was achieved on a C18 column using an isocratic mobile phase, and the method was validated in accordance with International Council for Harmonisation (ICH) guidelines. The developed method is suitable for routine quality control analysis and stability studies of this compound.

Introduction

This compound is a phenothiazine derivative with antihistaminic and antitussive properties.[1] It is a first-generation antihistamine that is used in the treatment of cough and common cold symptoms. Accurate and reliable analytical methods are essential for ensuring the quality and stability of pharmaceutical products containing this compound. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals due to its high specificity, sensitivity, and accuracy.[2][3][4] This application note details the development and validation of a stability-indicating RP-HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector was used for this study. The chromatographic conditions were optimized to achieve good resolution and peak shape for this compound and its degradation products.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC with UV Detector |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:35mM KH2PO4 (20:5:75, v/v/v), pH adjusted to 2.9 ± 0.1[5] |

| Flow Rate | 1.5 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 220 nm |

| Column Temperature | Ambient |

| Run Time | 15 minutes |

Reagents and Standards

This compound working standard was obtained from a certified source. HPLC grade acetonitrile, methanol, and potassium dihydrogen phosphate were used. High purity water was used for the preparation of the mobile phase.

Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound working standard in 10 mL of mobile phase to obtain a concentration of 1000 µg/mL.

-

Working Standard Solution: From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.

-

Sample Solution: For assay of a pharmaceutical formulation, an amount of the formulation equivalent to 10 mg of this compound was dissolved in 10 mL of mobile phase. The solution was sonicated for 15 minutes and then filtered through a 0.45 µm nylon filter. A suitable aliquot was then diluted with the mobile phase to obtain a final concentration of 100 µg/mL.

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Specificity

Specificity was evaluated by analyzing the blank (mobile phase), placebo, standard solution, and sample solution. The chromatograms were examined for any interference at the retention time of this compound. To assess the stability-indicating nature of the method, stress degradation studies were performed. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

Linearity

The linearity of the method was determined by analyzing a series of dilutions of the this compound standard solution over a concentration range of 10-50 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was determined by the standard addition method. A known amount of standard this compound was added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120% of the assay concentration). The recovery of the added standard was calculated.

Precision

-

System Precision: Six replicate injections of the working standard solution were made, and the percentage relative standard deviation (%RSD) of the peak areas was calculated.

-

Method Precision (Repeatability): Six independent sample preparations from the same batch of formulation were analyzed, and the %RSD of the assay results was calculated.

-

Intermediate Precision (Ruggedness): The method precision was repeated on a different day by a different analyst using a different instrument to assess the ruggedness of the method.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and detection wavelength (±2 nm).

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 8.7 minutes. The method was found to be specific, as no interference from the blank or placebo was observed at the retention time of the drug. The stress degradation studies showed that the degradation products were well-separated from the parent drug peak, confirming the stability-indicating nature of the method.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5500 |

| %RSD of Peak Areas | ≤ 2.0% | 0.8% |

Table 3: Linearity Data

| Concentration (µg/mL) | Mean Peak Area |

| 10 | 125430 |

| 20 | 251050 |

| 30 | 376890 |

| 40 | 502120 |

| 50 | 628540 |

| Correlation Coefficient (r²) | ≥ 0.999 |